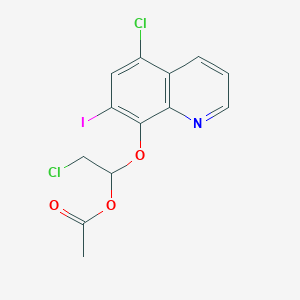
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorine and iodine atoms attached to a quinoline ring, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and iodine monochloride.
Etherification: The formation of the ether linkage between the quinoline derivative and ethyl acetate. This step often involves the use of a base such as sodium hydride to deprotonate the hydroxyl group on the quinoline ring, followed by reaction with ethyl bromoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ethyl acetate derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms which can enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of enzymes involved in essential biological processes. For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial properties. Additionally, the presence of halogen atoms can enhance the compound’s ability to disrupt cell membranes, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A related compound with similar halogenation on the quinoline ring, known for its antimicrobial properties.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: Another derivative with an acetic acid moiety instead of ethyl acetate, used in similar research applications.
Uniqueness
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
特性
分子式 |
C13H10Cl2INO3 |
|---|---|
分子量 |
426.03 g/mol |
IUPAC名 |
[2-chloro-1-(5-chloro-7-iodoquinolin-8-yl)oxyethyl] acetate |
InChI |
InChI=1S/C13H10Cl2INO3/c1-7(18)19-11(6-14)20-13-10(16)5-9(15)8-3-2-4-17-12(8)13/h2-5,11H,6H2,1H3 |
InChIキー |
JGUAYCYLLIBGFX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CCl)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


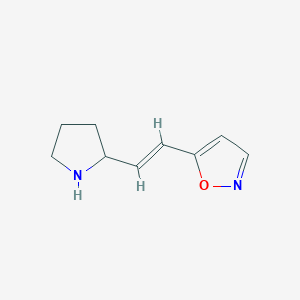
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
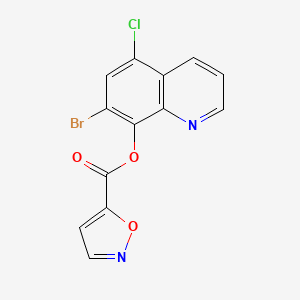

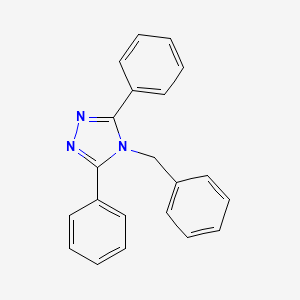
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)


![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
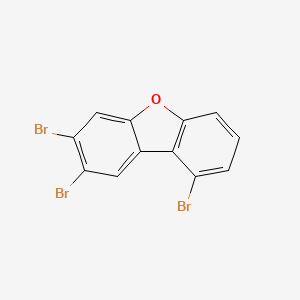
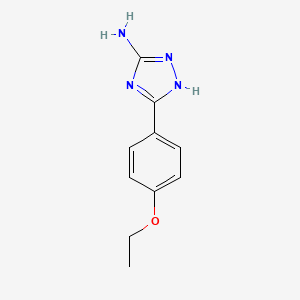

![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)

